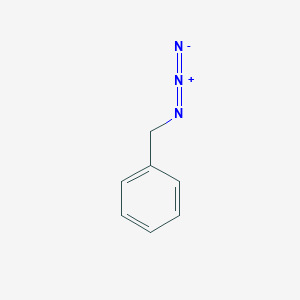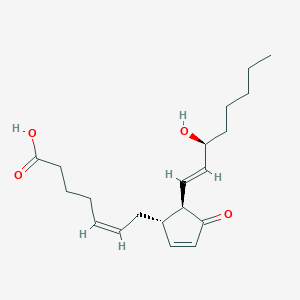
prostaglandin J2
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of PGJ2 has been a focus of research to understand its complex structure and function. Notably, the first total synthesis of 15-deoxy-Δ12,14-prostaglandin J2 was achieved via a silicon-tethered allenic [2 + 2 + 1] cycloaddition reaction, which also helped in the unambiguous assignment of the stereochemistry at C14 (Brummond, Sill, & Chen, 2004). Furthermore, short total syntheses of Δ12-PGJ2 and related prostaglandins have been reported, utilizing olefin-metathesis-based strategies and leading to the development of macrocyclic Δ12-PGJ2 analogues with potent antitumor properties (Nicolaou et al., 2019).
Molecular Structure Analysis
The molecular structure of PGJ2 features a cyclopentenone ring, a characteristic that distinguishes it within the prostaglandin family. This structure is crucial for its biological activity, including the binding to peroxisome proliferator-activated receptor gamma (PPARγ), which promotes adipocyte differentiation (Kliewer et al., 1995). The structural motifs of Δ12-PGJ2 and Δ12-PGJ3, due to their unusual cyclopentenone structure, have provided unique opportunities for chemical and biological investigations, further highlighting the significance of the molecular structure in its biological functions.
Chemical Reactions and Properties
PGJ2 and its derivatives participate in a variety of chemical reactions that underline their biological relevance. For instance, 15-deoxy-Δ12,14-prostaglandin J2, a metabolite of PGJ2, is involved in anti-inflammatory processes through its ability to bind and activate PPARγ (Scher & Pillinger, 2005). This interaction suggests a novel mechanism of action for PGJ2 series prostaglandins, emphasizing their chemical properties' role in modulating physiological and pathological processes.
Physical Properties Analysis
While specific details on the physical properties of PGJ2, such as solubility, melting point, and stability, were not directly highlighted in the sourced documents, these properties are critical in understanding the compound's behavior in biological systems. The physical properties would influence its interaction with biological membranes, receptors, and other molecular targets, affecting its bioavailability and efficacy in biological contexts.
Chemical Properties Analysis
The chemical properties of PGJ2, including its reactivity and interactions with various biomolecules, play a pivotal role in its biological effects. PGJ2's ability to undergo dehydration to yield cyclopentenone-type prostaglandins like 15-deoxy-Δ12,14-PGJ2, which exert anti-inflammatory effects, illustrates its chemical versatility and its significance in inflammatory processes (Shibata et al., 2002).
Applications De Recherche Scientifique
Cancer Treatment : PGJ2 enhances the anti-tumor activity of docetaxel against non-small-cell lung cancer cell lines and xenograft tumors (Fulzele et al., 2007). It exhibits significant anticancer effects due to its proapoptotic, anti-inflammatory, antiangiogenic, and anti-metastatic abilities (Bie et al., 2018).
Anti-inflammatory Properties : PGJ2 induces endothelial cell apoptosis via a PPAR-dependent pathway, making it a potential therapeutic target for pathologies involving excessive angiogenesis (Bishop-Bailey & Hla, 1999). It also exhibits anti-inflammatory, antioxidation, antifibrosis, and antiangiogenesis effects (Li, Guo, & Wu, 2019).
Metabolic Control : PGJ2 derivatives play a crucial role in adipogenesis and insulin sensitization as natural and synthetic ligands for PPAR gamma (Fajas, Debril, & Auwerx, 2001).
Neuroprotection : PGJ2 may prevent or delay neurodegeneration associated with neuroinflammation, potentially benefiting chronic neurodegenerative diseases (Figueiredo-Pereira et al., 2015). It also exhibits a protective role during cerebral ischemia (Li, 2011).
Cardiovascular and Respiratory Effects : PGJ2 has therapeutic potential in treating hypertension, peripheral vascular disease, and asthma due to its vascular and bronchodilator effects (Karim & Hillier, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
(Z)-7-[(1S,5R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-13+/t16-,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOQENZZLBSFKO-POPPZSFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C=CC1=O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041105 | |
| Record name | Prostaglandin J2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prostaglandin J2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002710 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
prostaglandin J2 | |
CAS RN |
60203-57-8 | |
| Record name | PGJ2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60203-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Deoxy-delta-9-prostaglandin D2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060203578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prostaglandin J2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prostaglandin J2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002710 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



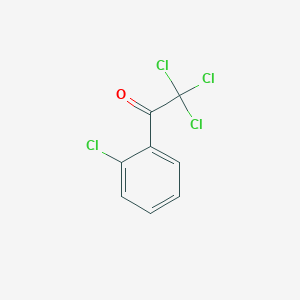
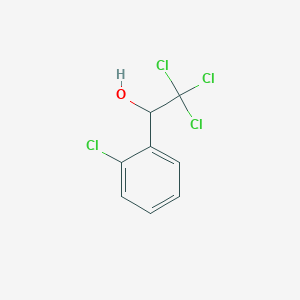
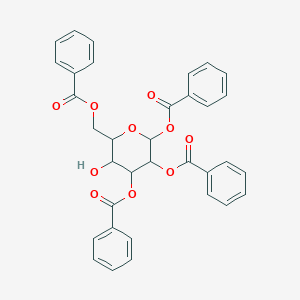
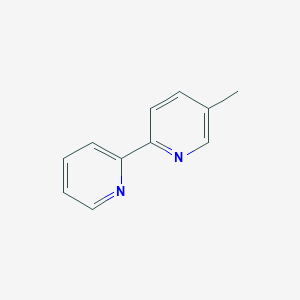
![1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide](/img/structure/B31929.png)
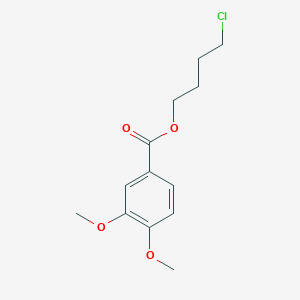
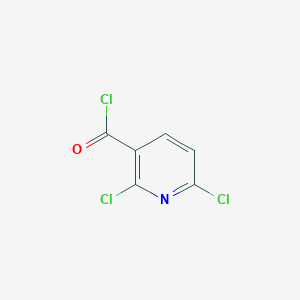



![1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine](/img/structure/B31971.png)

